molecular formula C9H12N2O2 B2411249 [(2-Methoxyphenyl)methyl]urea CAS No. 99362-55-7

[(2-Methoxyphenyl)methyl]urea

Cat. No.: B2411249
CAS No.: 99362-55-7
M. Wt: 180.207
InChI Key: BKNUTQQQAPBRAR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methoxyphenyl)methyl]urea can be achieved through the nucleophilic addition of 2-methoxybenzylamine to potassium isocyanate in water. This method is catalyst-free and scalable, making it suitable for industrial production. The reaction proceeds efficiently in water without the need for organic co-solvents, resulting in high yields and chemical purity .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the reaction of 2-methoxybenzylamine with phosgene to generate the corresponding isocyanate, which then reacts with ammonia to form the desired urea derivative. This method, although effective, poses environmental and safety concerns due to the use of phosgene .

Chemical Reactions Analysis

Types of Reactions

[(2-Methoxyphenyl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxybenzylurea.

    Reduction: Formation of 2-methoxybenzylamine.

    Substitution: Formation of various substituted benzylureas depending on the substituent used.

Scientific Research Applications

[(2-Methoxyphenyl)methyl]urea has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxybenzyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(2-Methylbenzyl)urea: Similar structure but with a methyl group instead of a methoxy group.

    N-(2-Chlorobenzyl)urea: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

[(2-Methoxyphenyl)methyl]urea is unique due to the presence of the methoxy group, which enhances its reactivity and provides additional sites for chemical modifications. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

(2-methoxyphenyl)methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNUTQQQAPBRAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
N#CO[Na]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To an aqueous solution (13 ml) containing 2-methoxybenzylamine (13.7 g, 0.1 mol.) was added dropwise dilute sulfuric acid (prepared from 2.8 ml of conc. sulfuric acid and 6.7 ml of refined water) at room temperature. After completion of the dropwise addition, an aqueous solution (70 ml) containing sodium cyanate (7.65 g, 0.12 mol.) was added to the reaction mixture at room temperature taking 15 minutes. The suspension obtained as reaction mixture was heated at 80° C. for one hour. The reaction mixture was cooled, then resulting crystalline precipitates were collected by filtration, followed by recrystallization from ethanol to give 17 g (yield 94%) of colorless prisms.
[Compound]
Name
solution
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
sodium cyanate
Quantity
7.65 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
70 mL
Type
solvent
Reaction Step Three
Yield
94%

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